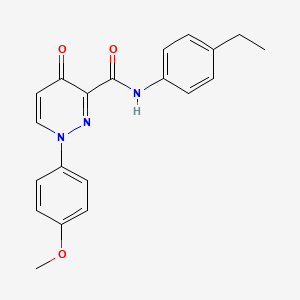

N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(4-Ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a dihydropyridazine carboxamide derivative featuring a 4-ethylphenyl group at the N-position and a 4-methoxyphenyl substituent at the 1-position of the pyridazine core.

Properties

Molecular Formula |

C20H19N3O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O3/c1-3-14-4-6-15(7-5-14)21-20(25)19-18(24)12-13-23(22-19)16-8-10-17(26-2)11-9-16/h4-13H,3H2,1-2H3,(H,21,25) |

InChI Key |

QFQIUILLGJNVJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the dihydropyridazine ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone.

Introduction of the ethylphenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. For instance, compounds similar to N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 24.57 ± 1.62 | |

| Compound B | OVCAR-8 | 10.84 ± 4.2 |

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary results suggest that it may possess activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The purity and structural integrity of synthesized compounds are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Case Study 1: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer potential of several pyridazine derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of similar compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study found that modifications in the phenyl groups significantly influenced the antimicrobial activity, suggesting a structure-activity relationship that warrants further investigation .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and synthetic data for N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide and its analogs:

*The "3-Fluoro-4-..." substituent refers to a complex quinolinyl-oxy-phenyl group (see for full structure). †Calculated from formula C₃₆H₃₅BrFN₅O₅. ‡Calculated from formula C₃₆H₃₅FN₅O₅.

Key Observations:

Substituent Effects on Physicochemical Properties :

- Halogen vs. Alkyl Groups : Bromo and chloro substituents (e.g., Compounds 32, 40) generally result in higher molecular weights and melting points compared to alkyl or methoxy groups. For instance, Compound 40 (4-bromophenyl) melts at 220.7–221.4°C, while the target compound (4-ethylphenyl) lacks reported melting data but is expected to exhibit lower melting points due to reduced polarity .

- Methoxy Groups : The presence of a 4-methoxyphenyl group (as in the target compound and Compound 33) may enhance solubility in polar solvents due to the electron-donating methoxy group, though this is counterbalanced by hydrophobic ethyl or aryl substituents .

Synthetic Yields: Yields for analogs range from 35.2% (Compound 33) to 49.8% (Compound 40), suggesting that steric hindrance from bulky substituents (e.g., bromo, quinolinyl-oxy groups) may reduce reaction efficiency .

Ethyl groups may improve membrane permeability compared to polar halogens .

Notes

- Further experimental studies are needed to quantify its physicochemical and pharmacological profile.

- Structural Complexity: Analogs with extended quinolinyl-oxy-phenyl substituents () introduce additional steric and electronic effects, complicating direct structure-activity comparisons.

- Synthetic Challenges : Low yields (e.g., 35.2% for Compound 33) suggest that optimizing reaction conditions for bulky or electron-deficient substituents remains a hurdle .

Biological Activity

The compound N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound features a dihydropyridazine core with substituents that may enhance its biological activity. The presence of both ethyl and methoxy groups is significant for its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The dihydropyridazine framework has been linked to the inhibition of oxidative stress markers in various cellular models. For instance, a study demonstrated that derivatives of dihydropyridazine could scavenge free radicals effectively, suggesting that this compound may possess comparable properties .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds within the dihydropyridazine class. For example, certain derivatives have shown promising results against various cancer cell lines, including breast and colon cancer. The compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as p53 and Bcl-2 has been highlighted in literature .

The proposed mechanism of action for this compound includes:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in related compounds.

- Antioxidant Activity : Neutralization of reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the compound's efficacy against human breast cancer cell lines (T47D). Results indicated a dose-dependent decrease in cell viability with an IC50 value around 27.3 μM .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar dihydropyridazine derivatives. These compounds demonstrated the ability to reduce neuroinflammation and protect neuronal cells from oxidative stress .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

- Methodological Answer : The synthesis of dihydropyridazine derivatives typically involves condensation reactions followed by cyclization. For example, malonate intermediates (e.g., diethyl malonate derivatives) can be used to construct the pyridazine core via nucleophilic substitution and thermal cyclization . Catalytic hydrogenation (e.g., 5% Pd/C under H₂) is effective for reducing nitro groups to amines in intermediates, as demonstrated in similar heterocyclic syntheses . Characterization of intermediates should include -NMR for regiochemical confirmation (e.g., aromatic proton splitting patterns) and mass spectrometry (MS) for molecular weight validation. For example, -NMR peaks at δ 2.23 ppm (singlet for methyl groups) and δ 7.36–8.08 ppm (aromatic protons) are critical for structural verification .

Q. How should researchers optimize reaction conditions to improve yield?

- Methodological Answer : Reaction optimization should focus on solvent polarity, temperature, and catalyst loading. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in cyclization steps, while elevated temperatures (80–100°C) improve reaction efficiency . For catalytic hydrogenation, optimizing Pd/C loading (5–10% w/w) and H₂ pressure (1–3 atm) minimizes side reactions like over-reduction. Monitoring reactions via TLC or HPLC ensures timely termination to maximize yield .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

- Methodological Answer : High-resolution - and -NMR are essential for confirming substituent positions and electronic environments. For instance, the 4-oxo group in dihydropyridazines typically appears as a deshielded carbonyl carbon at δ 165–175 ppm in -NMR. MS (ESI or EI) provides molecular ion validation, while IR spectroscopy confirms carbonyl stretching (~1680 cm⁻¹). X-ray crystallography, though less common for labile compounds, offers definitive structural proof for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., cell type, receptor density). Use orthogonal assays:

- Binding assays (radioligand displacement) to measure affinity.

- Functional assays (cAMP accumulation, calcium flux) to assess efficacy.

Ligand bias factors can quantify preferential signaling pathways, as seen in GPCR studies comparing β-arrestin recruitment vs. G-protein activation . Normalize data to reference agonists/antagonists to control for system bias.

Q. What strategies determine binding affinity and selectivity for target enzymes/receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff).

- Enzyme inhibition assays : Use IC50 values under controlled Km conditions (e.g., Lineweaver-Burk plots for competitive inhibition).

- Selectivity profiling : Screen against related targets (e.g., kinase panels) using fluorescence polarization or thermal shift assays .

Q. How can computational modeling predict pharmacokinetic properties?

- Methodological Answer :

- QSAR models : Correlate substituent logP values with permeability (e.g., Caco-2 cell predictions).

- Molecular dynamics (MD) : Simulate binding pocket interactions to predict metabolic stability (e.g., cytochrome P450 interactions).

- ADMET prediction tools : Use SwissADME or ADMETlab to estimate solubility, bioavailability, and toxicity .

Q. What are common sources of variability in bioactivity data, and how can they be controlled?

- Methodological Answer : Variability arises from:

- Compound purity : Use reverse-phase HPLC (e.g., Chromolith® columns) with UV detection (λ = 254 nm) to ensure ≥98% purity .

- Assay conditions : Standardize cell passage number, serum concentration, and incubation time. Include internal controls (e.g., reference inhibitors) in each plate .

Q. How do substituents (e.g., methoxy, ethyl) influence reactivity and bioactivity?

- Methodological Answer :

- Electron-donating groups (e.g., methoxy) : Increase electron density on the pyridazine ring, enhancing π-π stacking with aromatic residues in binding pockets.

- Hydrophobic substituents (e.g., ethyl) : Improve membrane permeability (logP optimization) but may reduce solubility.

- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substituent variations and compare IC50 values in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.